molecular formula C15H16N2O3S B186025 Ethyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate CAS No. 5694-42-8

Ethyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate

Cat. No. B186025
CAS RN: 5694-42-8
M. Wt: 304.4 g/mol
InChI Key: MLSMCESBLTZMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate has been studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism Of Action

The exact mechanism of action of Ethyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. It has also been found to inhibit the growth of various cancer cell lines by inducing apoptosis.

Biochemical And Physiological Effects

Ethyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ethyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate in lab experiments is its potential as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for the study of Ethyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate. One direction is the further exploration of its anti-inflammatory and anti-cancer properties, particularly in vivo studies. Another direction is the development of more water-soluble derivatives of this compound for easier use in lab experiments. Additionally, the potential use of this compound as a fluorescent probe for the detection of metal ions could be further explored.

Synthesis Methods

Ethyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate is synthesized through a multi-step process involving the reaction of 4,5-dimethyl-3-thiocyanato-2-(pyridine-3-carbonylamino)thiophene with ethyl chloroformate. The final product is obtained through purification and isolation processes.

properties

CAS RN

5694-42-8

Product Name

Ethyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C15H16N2O3S/c1-4-20-15(19)12-9(2)10(3)21-14(12)17-13(18)11-6-5-7-16-8-11/h5-8H,4H2,1-3H3,(H,17,18)

InChI Key

MLSMCESBLTZMSZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CN=CC=C2

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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